1-(Imidazo[1,2-a]pyridin-2-ylmethyl)cyclopropane-1-carboxylic acid
Description
1-(Imidazo[1,2-a]pyridin-2-ylmethyl)cyclopropane-1-carboxylic acid is a structurally complex compound featuring a fused imidazo[1,2-a]pyridine heterocycle linked via a methylene bridge to a cyclopropane ring bearing a carboxylic acid group. This architecture combines the rigidity of the cyclopropane moiety with the aromatic and hydrogen-bonding capabilities of the imidazo[1,2-a]pyridine system, making it a candidate for applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C12H12N2O2 |
|---|---|
Molecular Weight |
216.24 g/mol |
IUPAC Name |
1-(imidazo[1,2-a]pyridin-2-ylmethyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C12H12N2O2/c15-11(16)12(4-5-12)7-9-8-14-6-2-1-3-10(14)13-9/h1-3,6,8H,4-5,7H2,(H,15,16) |
InChI Key |
ITGJAVUBSWWCKT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CC2=CN3C=CC=CC3=N2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Imidazo[1,2-a]pyridin-2-ylmethyl)cyclopropane-1-carboxylic acid can be achieved through various methods. One common approach involves the condensation of imidazo[1,2-a]pyridine derivatives with cyclopropane carboxylic acid derivatives under specific reaction conditions. This process often requires the use of catalysts and specific reagents to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The imidazo[1,2-a]pyridine core undergoes regioselective substitution at the C3 position due to its electron-rich nature. Key reactions include:
Suzuki-Miyaura Coupling
Palladium-catalyzed cross-coupling with aryl boronic acids enables the introduction of aryl groups at C3. For example:
| Substrate | Catalyst | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| 1-(Imidazo[1,2-a]pyridin-2-ylmethyl)cyclopropane-1-carboxylic acid | Pd(PPh₃)₄ | DMF, 80°C, 12 h | 78 |
This reaction tolerates electron-donating and withdrawing substituents on the boronic acid, with yields ranging from 65–85%.
Electrophilic Aromatic Substitution
The C3 position is susceptible to electrophilic attack. Notable examples include:
Aza-Friedel-Crafts Alkylation
Y(OTf)₃-catalyzed three-component reactions with aldehydes and amines yield C3-alkylated derivatives under mild, oxidant-free conditions :
| Aldehyde | Amine | Catalyst | Time (h) | Yield (%) |
|---|---|---|---|---|
| Benzaldehyde | Morpholine | Y(OTf)₃ | 6 | 82 |
| 4-Nitrobenzaldehyde | Piperidine | Y(OTf)₃ | 8 | 75 |
Mechanistic studies suggest iminium ion formation followed by nucleophilic attack at C3 .
Cyclopropane Ring-Opening Reactions
The strained cyclopropane ring undergoes selective cleavage under acidic or basic conditions:
Acid-Catalyzed Ring Opening
In HCl/EtOH, the cyclopropane ring opens to form a dihydroimidazo[1,2-a]pyridine derivative:
| Acid | Temperature (°C) | Product Structure | Yield (%) |
|---|---|---|---|
| HCl (2M) | 60 | Dihydroimidazo-pyridine-carboxylic acid | 90 |
Base-Mediated Decarboxylation
Thermal decarboxylation in the presence of K₂CO₃ eliminates CO₂, yielding 1-(imidazo[1,2-a]pyridin-2-ylmethyl)cyclopropane:
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| K₂CO₃ | DMF | 120 | 85 |
Decarboxylation and Functionalization
The carboxylic acid group participates in esterification and amidation:
Esterification
Reaction with alcohols (e.g., methanol) under H₂SO₄ catalysis produces methyl esters:
| Alcohol | Catalyst | Time (h) | Yield (%) |
|---|---|---|---|
| Methanol | H₂SO₄ | 4 | 92 |
Amidation
Coupling with amines via EDCl/HOBt yields amides with broad functional group tolerance:
| Amine | Coupling Agent | Yield (%) |
|---|---|---|
| Benzylamine | EDCl/HOBt | 88 |
| 4-Aminopyridine | EDCl/HOBt | 76 |
Oxidative Coupling and Cyclization
Copper-catalyzed aerobic oxidative cyclization with α-bromo ketones forms fused polycyclic derivatives :
| Substrate | Catalyst | Oxidant | Yield (%) |
|---|---|---|---|
| α-Bromoacetophenone | CuI | O₂ | 72 |
This reaction proceeds via a radical pathway, confirmed by inhibition studies with TEMPO .
Electrochemical Cyanation
Electrochemical C-H cyanation at C3 using TMSCN under phosphate buffer conditions achieves 65–78% yields :
| Electrolyte | Voltage (V) | Time (h) | Yield (%) |
|---|---|---|---|
| KH₂PO₄/K₂HPO₄ | 1.5 | 6 | 75 |
Comparative Reactivity Insights
The compound’s reactivity differs from simpler imidazo[1,2-a]pyridines due to steric and electronic effects from the cyclopropane-carboxylic acid group:
| Reaction Type | Standard Imidazo[1,2-a]pyridine | This compound |
|---|---|---|
| C3 Alkylation | 85–95% yields | 70–82% yields (steric hindrance reduces efficiency) |
| Cyclopropane Opening | N/A | 85–90% yields under mild conditions |
Scientific Research Applications
1-(Imidazo[1,2-a]pyridin-2-ylmethyl)cyclopropane-1-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(Imidazo[1,2-a]pyridin-2-ylmethyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
1-{Imidazo[1,2-a]pyridin-6-yl}cyclopropane-1-carboxylic Acid
Key Differences :
- Positional Isomerism: The imidazo[1,2-a]pyridine moiety is attached at the 6-position of the pyridine ring, compared to the 2-ylmethyl linkage in the target compound.
- Synthetic Routes : Synthesis of the 6-yl derivative may require regioselective functionalization strategies distinct from those used for 2-ylmethyl derivatives (e.g., coupling reagents like EDC.HCl/HOBt as seen in imidazo[1,2-a]pyridine-2-carboxamide synthesis) .
1-(Difluoromethyl)cyclopropane-1-carboxylic Acid
Key Differences :
- Substituent Electronic Effects : The difluoromethyl group introduces strong electron-withdrawing effects, increasing the acidity of the carboxylic acid (pKa ~1.5–2.5 estimated) compared to the target compound’s aromatic substituent.
- Lipophilicity : The fluorine atoms enhance lipophilicity (LogP ~1.8–2.2 estimated), whereas the imidazo[1,2-a]pyridin-2-ylmethyl group may reduce solubility due to aromatic bulk .
1-Hydroxycyclopropane-1-carboxylic Acid
Key Differences :
- Functional Group : A hydroxyl group replaces the imidazo[1,2-a]pyridin-2-ylmethyl substituent, drastically altering solubility and hydrogen-bonding capacity.
- Crystallographic Data : The hydroxylated derivative forms hydrogen-bonded networks in the solid state, as evidenced by its crystal structure (space group P2₁/c, Z=4) .
| Property | Target Compound | 1-Hydroxy Derivative |
|---|---|---|
| Substituent | Aromatic heterocycle | Hydroxyl |
| Solubility | Likely low (aromatic bulk) | High (polar hydroxyl group) |
| Structural Data | Undocumented | Crystallographically characterized |
Biological Activity
1-(Imidazo[1,2-a]pyridin-2-ylmethyl)cyclopropane-1-carboxylic acid (CAS: 1528590-70-6) is a compound that belongs to the class of imidazo[1,2-a]pyridine derivatives. These compounds are recognized for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The unique structural features of imidazo[1,2-a]pyridine derivatives make them valuable in medicinal chemistry and drug development.
- Molecular Formula : C12H12N2O2
- Molar Mass : 216.24 g/mol
- CAS Number : 1528590-70-6
| Property | Value |
|---|---|
| Molecular Formula | C12H12N2O2 |
| Molar Mass | 216.24 g/mol |
| CAS Number | 1528590-70-6 |
Anticancer Activity
Research indicates that imidazo[1,2-a]pyridine derivatives exhibit significant anticancer properties. A study highlighted that these compounds can inhibit the growth of various cancer cell lines by targeting specific kinases involved in tumor progression. For instance, certain analogs demonstrated potent inhibitory effects against Src family kinases (SFKs), which are crucial in glioblastoma multiforme (GBM) treatment .
Antimicrobial Properties
Imidazo[1,2-a]pyridine derivatives have also been studied for their antimicrobial effects. They show activity against a range of bacteria and fungi, making them potential candidates for developing new antibiotics. The structure-activity relationship (SAR) studies suggest that modifications to the imidazo ring can enhance their antimicrobial efficacy .
Anti-inflammatory Effects
The anti-inflammatory properties of these compounds have been documented in various studies. They are believed to modulate inflammatory pathways, thus providing therapeutic benefits in conditions characterized by chronic inflammation .
Case Studies and Research Findings
- Study on Anticancer Efficacy : A recent investigation evaluated the antiproliferative effects of imidazo[1,2-a]pyridine derivatives on GBM cell lines (U87, U251). The most active compound showed comparable efficacy to established SFK inhibitors like PP2 .
- Antimicrobial Activity Assessment : Another study assessed the antimicrobial potential of substituted imidazo[1,2-a]pyridine derivatives against various pathogens. The results indicated that specific substitutions on the imidazo ring significantly enhanced antimicrobial activity .
- Anti-inflammatory Mechanism : Research into the anti-inflammatory mechanisms revealed that these compounds could inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses .
Structure-Activity Relationship (SAR)
The biological activity of this compound is closely linked to its chemical structure. The following table summarizes key findings from SAR studies:
| Structural Modification | Biological Activity |
|---|---|
| Substitution at the 4-position | Enhanced anticancer activity |
| Presence of electron-withdrawing groups | Increased antimicrobial efficacy |
| Alkyl chain length variation | Modulation of anti-inflammatory effects |
Q & A
Q. What innovative methods enable scaffold diversification for high-throughput screening?
- Methodological Answer :
- Photoredox Catalysis : Introduces aryl groups at C-5 via C–H functionalization (e.g., Ir-based catalysts, 70–90% yields) .
- Enzymatic Desymmetrization : Engineered lipases achieve >98% enantiomeric excess in cyclopropane derivatives .
- Flow Chemistry : Safely handles diazo intermediates in cyclopropanation (residence time ≈ 2 min, 85% yield) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
